molecular formula C11H15ClN2O B7509993 (4-chloro-1H-pyrrol-2-yl)-(3-methylpiperidin-1-yl)methanone

(4-chloro-1H-pyrrol-2-yl)-(3-methylpiperidin-1-yl)methanone

Cat. No. B7509993
M. Wt: 226.70 g/mol
InChI Key: KLOHOOOKGXEDIH-UHFFFAOYSA-N
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Description

(4-chloro-1H-pyrrol-2-yl)-(3-methylpiperidin-1-yl)methanone, also known as 4-CPM, is a synthetic compound that belongs to the class of designer drugs, specifically the pyrrolidinophenone group. It has been identified as a potent psychostimulant and has gained popularity among recreational drug users. However, the compound has also been the subject of scientific research due to its potential therapeutic applications. In

Mechanism of Action

The exact mechanism of action of (4-chloro-1H-pyrrol-2-yl)-(3-methylpiperidin-1-yl)methanone is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and euphoria. The compound also acts as a reuptake inhibitor of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects
In addition to its psychoactive effects, (4-chloro-1H-pyrrol-2-yl)-(3-methylpiperidin-1-yl)methanone has been shown to have various biochemical and physiological effects. One study found that the compound can increase heart rate and blood pressure in rats. Another study showed that (4-chloro-1H-pyrrol-2-yl)-(3-methylpiperidin-1-yl)methanone can induce oxidative stress in cells, which can lead to cell death. However, the compound has also been shown to have antioxidant properties and can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using (4-chloro-1H-pyrrol-2-yl)-(3-methylpiperidin-1-yl)methanone in lab experiments is its potency and selectivity. The compound has been shown to have a high affinity for dopamine and norepinephrine transporters, which makes it a useful tool for studying these neurotransmitter systems. However, one limitation is its potential for abuse and addiction, which can make it difficult to control in a laboratory setting.

Future Directions

There are several future directions for research on (4-chloro-1H-pyrrol-2-yl)-(3-methylpiperidin-1-yl)methanone. One area of interest is its potential as a treatment for neurodegenerative diseases. Another area of research is its anti-inflammatory properties and its potential for treating inflammatory diseases. Additionally, the compound could be further investigated as a tool for studying dopamine and norepinephrine transporters and their role in various physiological and pathological processes.

Synthesis Methods

The synthesis of (4-chloro-1H-pyrrol-2-yl)-(3-methylpiperidin-1-yl)methanone involves the reaction between 4-chloropyrrole-2-carboxylic acid and 3-methylpiperidin-2-one in the presence of a coupling reagent. The resulting product is purified through recrystallization to obtain a white crystalline powder. The purity of the compound can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

The potential therapeutic applications of (4-chloro-1H-pyrrol-2-yl)-(3-methylpiperidin-1-yl)methanone have been investigated in various scientific studies. One study found that the compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Another study showed that (4-chloro-1H-pyrrol-2-yl)-(3-methylpiperidin-1-yl)methanone can inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(4-chloro-1H-pyrrol-2-yl)-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-8-3-2-4-14(7-8)11(15)10-5-9(12)6-13-10/h5-6,8,13H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOHOOOKGXEDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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